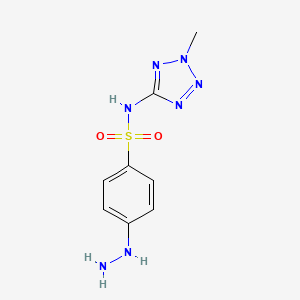

4-Hydrazinyl-N-(2-methyltetrazol-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Hydrazinyl-N-(2-methyltetrazol-5-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides are often synthesized and studied for their potential inhibitory effects on enzymes and for their therapeutic applications, such as anti-inflammatory and anti-tumor activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted hydrazines with various ketones or aldehydes. For instance, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides was achieved using microwave irradiation, which is a method that can enhance reaction rates and yields . Similarly, the synthesis of other derivatives, such as those with a pyrazole or thiazole ring, starts from key intermediates like substituted benzaldehydes or benzoic acids, which are then further reacted with hydrazines or hydrazides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. Crystallography can also be used to determine the solid-state structure of these compounds, as seen in the study of Schiff base derivatives of benzenesulfonamide . The presence of different substituents on the benzenesulfonamide core can lead to variations in molecular geometry and electronic distribution, which in turn can affect the compound's biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, Schiff base formation involves the reaction of an amino group with an aldehyde to form an imine linkage . The reactivity of these compounds can be further modified by introducing electron-donating or electron-withdrawing groups, which can influence the acidity of the sulfonamide hydrogen and the overall stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and crystalline structure, which can be determined through techniques like X-ray crystallography . The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, are also critical as they can affect the interaction of these compounds with biological targets, like enzymes .

Applications De Recherche Scientifique

DNA Minor Groove Binder and Its Analogues

- DNA Interaction and Applications : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, are extensively used in cell biology for DNA staining, chromosome analysis, and flow cytometry. These compounds serve as models for drug design, offering insights into DNA sequence recognition and binding. Their applications extend to radioprotectors and topoisomerase inhibitors, highlighting their significance in cancer research and therapy (Issar & Kakkar, 2013).

Antioxidant and Mitochondrial Protective Effects

- Oxidized Metabolites of Oltipraz : Studies have shown that the oxidized metabolites of oltipraz, a compound with antioxidant properties, exhibit mitochondrial protective effects. This suggests the potential therapeutic applications of such metabolites in enhancing cell survival by activating key pathways like AMP-activated protein kinase. These findings open avenues for the use of similar compounds in mitigating oxidative stress and promoting mitochondrial health (Song Hwa Choi et al., 2010).

High Energy Density Materials (HEDM)

- Azine Energetic Compounds : Research into high-nitrogen azine energetic materials, including pyrazines and tetrazines, has shown promising applications in improving propellants, reducing sensitivity in mixed explosives, and enhancing gas generators. These compounds' ability to affect burning rates, detonation performance, and gas production underscores their potential in energetic material advancements (C. Yongjin & Ba Shuhong, 2019).

Propriétés

IUPAC Name |

4-hydrazinyl-N-(2-methyltetrazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7O2S/c1-15-12-8(11-14-15)13-18(16,17)7-4-2-6(10-9)3-5-7/h2-5,10H,9H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOVTUCVPPZYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)